molecular formula C17H19BrN2O2 B1486942 2-Benzylamino-5-bromonicotinic acid tert-butyl ester CAS No. 2208788-33-2

2-Benzylamino-5-bromonicotinic acid tert-butyl ester

Cat. No.: B1486942
CAS No.: 2208788-33-2
M. Wt: 363.2 g/mol
InChI Key: BEHQAJJFRMNJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylamino-5-bromonicotinic acid tert-butyl ester is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromine and benzylamine groups attached to a nicotinic acid backbone, which is further modified with a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylamino-5-bromonicotinic acid tert-butyl ester typically involves multiple steps, starting with the bromination of nicotinic acid to introduce the bromine atom at the 5-position

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to industrial processes can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the benzylamine group can lead to the formation of benzoic acid derivatives.

  • Reduction: Reduction of the bromine atom can result in the formation of 2-benzylamino-5-aminonicotinic acid tert-butyl ester.

  • Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzylamino-5-bromonicotinic acid tert-butyl ester has several scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe in biological studies to understand the interactions of brominated compounds with biological systems.

  • Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Benzylamino-5-bromonicotinic acid tert-butyl ester exerts its effects depends on its molecular targets and pathways involved. The bromine atom and benzylamine group can interact with specific enzymes or receptors, leading to biological or chemical activity. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-5-bromonicotinic acid tert-butyl ester

  • 2-Benzylamino-5-chloronicotinic acid tert-butyl ester

  • 2-Benzylamino-5-iodonicotinic acid tert-butyl ester

Uniqueness: 2-Benzylamino-5-bromonicotinic acid tert-butyl ester is unique due to the presence of the bromine atom, which can impart different chemical and biological properties compared to its chloro- and iodo- analogs

Properties

IUPAC Name

tert-butyl 2-(benzylamino)-5-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2/c1-17(2,3)22-16(21)14-9-13(18)11-20-15(14)19-10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHQAJJFRMNJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylamino-5-bromonicotinic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
2-Benzylamino-5-bromonicotinic acid tert-butyl ester
Reactant of Route 3
2-Benzylamino-5-bromonicotinic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
2-Benzylamino-5-bromonicotinic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
2-Benzylamino-5-bromonicotinic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
2-Benzylamino-5-bromonicotinic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.